molecular formula C8H3ClF3NO3 B1358724 3-Nitro-5-(trifluoromethyl)benzoyl chloride CAS No. 782-79-6

3-Nitro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1358724
CAS No.: 782-79-6
M. Wt: 253.56 g/mol
InChI Key: DQFYRJZINHXBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 . It is a building block used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves synthetic precursors such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with sodium salts of N, N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .


Physical And Chemical Properties Analysis

This compound is a clear light yellow liquid . It has a molecular weight of 253.56 g/mol .

Scientific Research Applications

Application in Synthesis of Heterocyclic Compounds

3-Nitro-5-(trifluoromethyl)benzoyl chloride is used in the synthesis of heterocyclic compounds. For example, it has been applied in the formation of 3-aryl-5-nitroisocoumarins under Friedel-Crafts conditions. This synthesis involves the treatment of 5-nitroisocoumarin with aromatic acyl chlorides, including this compound, to yield 3-aryl-5-nitroisocoumarins (Sunderland, Thompson, & Threadgill, 2007).

Use in Time-Resolved Infrared Spectroscopy

This chemical has also been studied in time-resolved infrared spectroscopy. It has been involved in the generation of benzoyl nitroside in solution, which was observed by laser photolysis and studied for its reaction kinetics (Cohen, Zeng, King, & Toscano, 2003).

Role in Antimicrobial Research

In antimicrobial research, derivatives of this compound, such as triazole-thione derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were synthesized using this compound and characterized by spectral techniques, indicating its potential in developing new antimicrobial agents (Gondhani, Sanghani, Sanja, & Dobariya, 2013).

Importance in Drug Intermediate Synthesis

This compound is significant in synthesizing important drug intermediates. Its synthesis from 1,3-bis(trifluoromethyl)benzene has been optimized, indicating its economic value in pharmaceutical research (Zhou Xiao-rui, 2006).

Application in Nucleophilic Substitution Reactions

The chemical is involved in nucleophilic substitution reactions. One study focused on the synthesis of benzoxazole derivatives starting from various benzoyl chloride derivatives, including this compound, under solvent-free conditions. This demonstrated its utility in creating novel organic compounds (Vosooghi et al., 2014).

Use in Homogeneous Acylation of Cellulose

This compound has been used in the homogeneous acylation of cellulose. It was employed to synthesize cellulose benzoates in an ionic liquid medium, showcasing its role in modifying natural polymers for various applications (Zhang et al., 2009).

Safety and Hazards

3-Nitro-5-(trifluoromethyl)benzoyl chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-5(8(10,11)12)3-6(2-4)13(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFYRJZINHXBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626880
Record name 3-Nitro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-79-6
Record name 3-Nitro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-nitro-5-(trifluoromethyl)benzoic acid (2.00 g, 8.51 mmol) in thionyl chloride (12.4 ml, 170 mmol) was heated at 90° C. for 2 hours. The solution was cooled to room temperature, concentrated, and azeotroped with toluene to provide 3-nitro-5-(trifluoromethyl)benzoyl chloride as a liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-nitro-5-(trifluoromethyl)benzoic acid (2 g, 8.51 mmol) in DCM (30 mL) was added SOCl2 (1.242 mL, 17.01 mmol) at 20° C. The mixture was stirred at 20° C. for 2 h. TLC (PE/EA=2:1, Rf=0.3) showed the reaction was finished. The mixture was concentrated to give 3-nitro-5-(trifluoromethyl)benzoyl chloride (1.8 g, 6.50 mmol, 76% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.242 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Nitro-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Nitro-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Nitro-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Nitro-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 6
3-Nitro-5-(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.